![molecular formula C25H26N4O6S B2356840 7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-47-9](/img/new.no-structure.jpg)
7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C25H26N4O6S and its molecular weight is 510.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structure, and various biological activities including anticancer, antimicrobial, and antioxidant properties.
Chemical Structure
The molecular formula of the compound is C25H24N3O5S, and it features a quinazolinone core with a piperazine substituent and a benzodioxole moiety. The structural complexity contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the quinazolinone ring .
- Introduction of the piperazine and benzodioxole groups .
- Final modifications to enhance biological activity .
Anticancer Activity
Research indicates that compounds containing benzodioxole derivatives exhibit significant anticancer properties. For instance, studies have shown that these derivatives can inhibit cell proliferation in various cancer cell lines such as HeLa and Hep3B. The mechanism often involves cell cycle arrest at the G2/M phase, which is crucial for preventing tumor growth.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
2a | Hep3B | 8.07 | G2/M arrest |
2b | HeLa | 7.4 | G2/M arrest |
The activity of these compounds can be compared to well-known chemotherapeutics like Doxorubicin, highlighting their potential as novel anticancer agents .
Antimicrobial Activity
The compound also shows promise against drug-resistant strains of Mycobacterium tuberculosis. The introduction of lipophilic groups has been correlated with enhanced antimicrobial efficacy, suggesting that structural modifications can lead to improved therapeutic outcomes .
Antioxidant Activity
In vitro studies have demonstrated that benzodioxole derivatives possess antioxidant properties, which are essential for mitigating oxidative stress in cells. The DPPH assay is commonly used to evaluate these activities, where lower IC50 values indicate higher antioxidant potential.
Compound | IC50 (µM) | Activity Type |
---|---|---|
7a | 39.85 | Antioxidant |
7b | 79.95 | Antioxidant |
These findings suggest that the compound could be beneficial in formulations aimed at reducing oxidative damage .
Case Studies
- Anticancer Evaluation : A study involving the evaluation of several benzodioxole derivatives revealed that compounds similar to our target showed significant cytotoxicity against cancer cell lines with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Evaluation : In a comparative study of various piperazine derivatives against Mycobacterium tuberculosis, it was found that those with enhanced lipophilicity exhibited superior activity against resistant strains .
Propriétés
Numéro CAS |
688054-47-9 |
---|---|
Formule moléculaire |
C25H26N4O6S |
Poids moléculaire |
510.57 |
Nom IUPAC |
7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H26N4O6S/c30-23(28-8-6-27(7-9-28)13-16-3-4-19-20(10-16)33-14-32-19)2-1-5-29-24(31)17-11-21-22(35-15-34-21)12-18(17)26-25(29)36/h3-4,10-12H,1-2,5-9,13-15H2,(H,26,36) |
Clé InChI |
VMSHLXFJJOYZGH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.